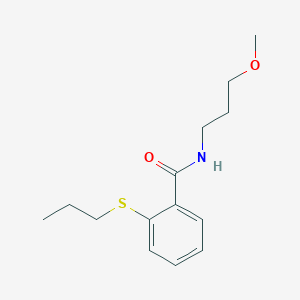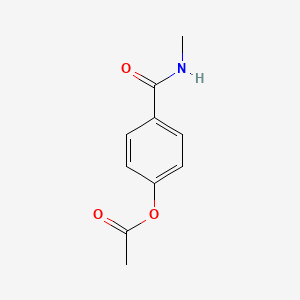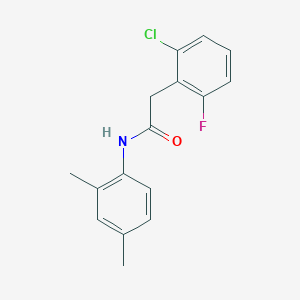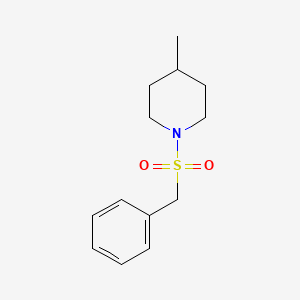
3-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives . Another method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol .
Industrial Production Methods: Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the thiadiazole ring, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 1,3,4-thiadiazole derivatives include hydrazonoyl halides, thiourea, and chloroacetyl chloride. Reaction conditions typically involve the use of solvents such as ethanol or methanol and the presence of a base such as triethylamine .
Major Products Formed: The major products formed from the reactions of 1,3,4-thiadiazole derivatives depend on the specific reagents and conditions used. For example, the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride and thiourea can yield N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole derivatives is often related to their ability to interact with biological targets such as enzymes and receptors. For example, these compounds can inhibit the activity of enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells . The thiadiazole ring can also interact with various molecular targets, leading to a wide range of biological activities .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide include other 1,3,4-thiadiazole derivatives such as N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide and N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the cyclohexyl group and the methyl-substituted thiadiazole ring can influence the compound’s interactions with biological targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C12H19N3OS |
|---|---|
Peso molecular |
253.37 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H19N3OS/c1-9-14-15-12(17-9)13-11(16)8-7-10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,13,15,16) |
Clave InChI |
RYSIXGZJKOGVIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)CCC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B11172893.png)





![2-[(4-Benzylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B11172923.png)
![N-[4-(benzyloxy)phenyl]-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11172946.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11172951.png)
![2,6-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172956.png)

![2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11172970.png)


